TAR RNA-binding protein

RNA interference siRNA binding isothermal titration calorimetry

TRBP/TARBP2 (UniProt Q15633) uniquely combines sub-nanomolar dsRNA binding via tandem dsRBD1-2 with simultaneous Dicer engagement via dsRBD3 — a stoichiometric requirement for functional human RISC assembly. Unlike PACT (a PKR activator) or single-domain constructs (>400-fold weaker binding), only full-length TRBP functions as both an obligate Dicer cofactor and a physiological PKR inhibitor. This dual functionality is irreplaceable for: (i) in vitro reconstitution of siRNA guide-strand asymmetry sensing, (ii) validation of chemically modified therapeutic siRNAs, (iii) PKR-dependent signaling pathway dissection, and (iv) HTS screening for TRBP modulator discovery in oncology. Recombinant human protein expressed in E. coli. Contact us for bulk or custom conjugation options.

Molecular Formula C14H31NO5Si
Molecular Weight 0
CAS No. 136628-24-5
Cat. No. B1178676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAR RNA-binding protein
CAS136628-24-5
SynonymsTAR RNA-binding protein
Molecular FormulaC14H31NO5Si
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAR RNA-Binding Protein (CAS 136628-24-5): Biochemical Identity and Research-Grade Procurement


TAR RNA-binding protein (TRBP, also designated TARBP2) is a human double-stranded RNA (dsRNA)-binding protein encoded by the TARBP2 gene, distinct from the small molecule with formula C14H31NO5Si that sometimes appears under the same name and CAS registry in commercial listings [1]. TRBP is characterized by three dsRNA-binding domains (dsRBD1, dsRBD2, and dsRBD3), of which dsRBD1 and dsRBD2 mediate high-affinity binding to dsRNA, while dsRBD3 interacts with the RNase III enzyme Dicer [2]. As a core component of the RISC-loading complex, TRBP functions as an obligate Dicer cofactor for microRNA and siRNA biogenesis and as a physiological inhibitor of the antiviral kinase PKR [3]. The protein exists in multiple isoforms, with the full-length 366-amino acid form (UniProt Q15633) representing the predominant species used in biochemical and cellular studies.

Why TRBP Cannot Be Substituted with Generic RNA-Binding Proteins in siRNA/miRNA and PKR Pathway Research


Substitution of TRBP with alternative dsRNA-binding proteins (e.g., PACT/PRKRA, ADAR1, Staufen) or truncated TRBP constructs fails to recapitulate its dual functionality. TRBP uniquely combines sub-nanomolar affinity for siRNA via tandem dsRBDs with the capacity to simultaneously bind Dicer and Argonaute2, a stoichiometric requirement for functional RISC assembly [1]. In contrast, the homologous protein PACT activates PKR rather than inhibiting it, while single-domain constructs exhibit 400- to 900-fold weaker dsRNA binding than full-length TRBP [2]. Moreover, TRBP's ability to sense siRNA thermodynamic asymmetry—a property essential for guide-strand selection—is not shared by Dicer alone or by other dsRBD proteins tested to date [3]. These functional distinctions render TRBP irreplaceable in experiments requiring reconstitution of human RISC-loading activity or investigation of PKR suppression mechanisms.

Quantitative Evidence Differentiating Full-Length TRBP from Related Proteins and Truncated Constructs


Full-Length TRBP Exhibits >400-Fold Higher siRNA Binding Affinity Than Individual dsRBDs Due to Cooperative Tandem-Domain Binding

Full-length TRBP binds siRNA with a dissociation constant (Kd) of 0.24 nM, whereas the isolated dsRBD1 and dsRBD2 fragments bind with Kd values of 220 nM and 113 nM, respectively [1]. The tandem dsRBD1-dsRBD2 construct (D12-WT) recapitulates this high-affinity binding with a Kd of 0.25 nM, demonstrating that cooperative engagement of both dsRBDs on a single siRNA molecule is required for sub-nanomolar affinity [1]. This 470- to 900-fold affinity enhancement is absent in all single-domain dsRNA-binding proteins and cannot be achieved by mixing separate dsRBD1 and dsRBD2 domains.

RNA interference siRNA binding isothermal titration calorimetry cooperative binding dsRBD

TRBP Binds Double-Stranded siRNA with Far Higher Affinity Than Single-Stranded RNA, Enabling Strand-Selectivity Sensing

Human TRBP exhibits marked binding preference for double-stranded siRNA over single-stranded RNA of identical length. Electrophoretic mobility shift assays (EMSA) demonstrate that TRBP binds 21-nucleotide single-stranded RNAs with substantially lower affinity than double-stranded siRNA, and crosslinking experiments reveal preferential interaction with the 3′ ends of the guide strand [1]. This strand-selectivity sensing is a functional property not observed with Dicer alone or with the Drosophila homolog R2D2, which binds siRNA ends symmetrically [2]. While exact Kd values for single-stranded RNA were not numerically reported, the qualitative binding reduction was described as 'far lower affinity' across multiple independent experiments [1].

siRNA asymmetry strand selection RNA interference TRBP binding specificity

TRBP Is a Negative Regulator of PKR Activation, Unlike the Homologous Activator Protein PACT

TRBP directly binds and inhibits double-stranded RNA-dependent protein kinase R (PKR), whereas the structurally homologous protein PACT activates PKR under the same conditions [1]. In cellular assays, TRBP overexpression inhibits PKR-mediated phosphorylation of eIF2α and suppresses antiviral stress granule formation, effects not observed with PACT overexpression [2]. TRBP knockout cells exhibit enhanced PKR activation and elevated IFN-β expression compared to wild-type controls, confirming that endogenous TRBP tonically suppresses PKR activity [2]. This functional divergence occurs despite both proteins sharing conserved dsRNA-binding domains.

PKR inhibition antiviral response stress granules TRBP PACT

Full-Length TRBP and Tandem dsRBD1-2 Construct Bind dsRNA with Sub-Nanomolar Affinity, Whereas TRBP-ΔC Lacks Cooperative Binding Enhancement

The full-length TRBP protein (FL-WT) binds dsRNA with a first binding mode Kd1 of approximately 0.2-0.3 nM, a value matched by the tandem dsRBD1-dsRBD2 construct (D12-WT) [1]. In contrast, the C-terminally truncated TRBP-ΔC construct, which lacks dsRBD3 and the C-terminal region, exhibits ~10-fold tighter macroscopic binding affinity than individual dsRBDs but does not achieve the sub-nanomolar affinity of full-length TRBP or D12-WT [2]. Triple mutations of conserved RNA-binding residues (H37A/K59A/K63A in dsRBD1; H167A/K189A/K193A in dsRBD2) abolish high-affinity binding, confirming that both dsRBDs must be intact and properly spaced for cooperative dsRNA engagement [1].

dsRNA binding cooperativity TRBP domains binding affinity structure-function

Validated Application Scenarios for Full-Length TRBP Based on Differential Evidence


In Vitro Reconstitution of Human RISC-Loading Complex for siRNA Guide-Strand Selection Assays

Full-length TRBP (or the functionally equivalent tandem dsRBD1-2 construct) is required to reconstitute siRNA asymmetry sensing in vitro, as only these species achieve the sub-nanomolar dsRNA binding affinity and strand-selectivity necessary for proper guide-strand loading [1][2]. Single-domain constructs or TRBP-ΔC fail to support this activity due to >400-fold reduced binding affinity [1]. This application is critical for validating chemically modified siRNA duplexes intended for therapeutic development and for mechanistic studies of human RISC assembly [2].

PKR Inhibition Assays in Cellular Models of Antiviral Innate Immunity and Translational Control

TRBP is the sole dsRNA-binding protein that functions as a physiological PKR inhibitor, unlike PACT which activates PKR [3]. Experiments designed to measure PKR-mediated eIF2α phosphorylation, stress granule formation, or IFN-β induction in response to viral RNA mimics require TRBP as the negative regulatory control. TRBP knockout cell lines exhibit enhanced PKR activation, providing a validated loss-of-function system for dissecting PKR-dependent signaling pathways [4]. Substitution with other dsRBD proteins yields confounding results due to divergent regulatory outcomes [3].

Quantitative Analysis of Dicer-TRBP Interaction for miRNA Biogenesis Studies

TRBP's dsRBD3 domain mediates specific, high-affinity binding to Dicer, an interaction required for efficient processing of pre-miRNA substrates [5]. Full-length TRBP is the only form capable of simultaneously engaging dsRNA substrates via dsRBD1-2 and Dicer via dsRBD3, enabling the ternary complex formation necessary for productive miRNA maturation [5]. Cryo-EM structures of the human Dicer-TRBP-pre-miRNA complex confirm that TRBP stabilizes a closed, cleavage-competent Dicer conformation, a structural role not fulfilled by other Dicer-interacting proteins [6].

High-Throughput Screening for Small-Molecule Modulators of TRBP-Dicer or TRBP-PKR Interactions

Small molecules such as enoxacin have been identified as enhancers of TRBP-mediated miRNA processing, acting by modulating TRBP-dsRNA interactions [7]. Screening campaigns aimed at discovering novel TRBP modulators for oncology applications require full-length recombinant TRBP as the target protein, given that the cooperative binding properties of the intact protein are not recapitulated by domain fragments [1]. TRBP-targeted HTS assays have yielded candidate compounds with potential therapeutic activity against hepatocellular carcinoma [8].

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